molecular formula C8H5FN2O B1429203 5-Cyano-2-fluorobenzamide CAS No. 916213-61-1

5-Cyano-2-fluorobenzamide

Cat. No.: B1429203
CAS No.: 916213-61-1
M. Wt: 164.14 g/mol
InChI Key: YKNAYZZTJKVZGH-UHFFFAOYSA-N
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Description

5-Cyano-2-fluorobenzamide: is a chemical compound with the molecular formula C8H5FN2O and a molecular weight of 164.14 g/mol . It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyano-2-fluorobenzamide typically involves the reaction of halogeno-cyanophenyl compounds with anhydrous potassium fluoride in the presence of solvents such as N,N-dimethylformamide or N,N-dimethylacetamide . The reaction is catalyzed by quaternary ammonium salts and carried out under mild conditions to yield high-purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality raw materials and optimized reaction conditions to ensure consistent product quality and yield. The industrial production methods are designed to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 5-Cyano-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 5-Cyano-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

  • 2-Fluorobenzamide
  • 5-Cyano-2-chlorobenzamide
  • 5-Cyano-2-bromobenzamide

Comparison: 5-Cyano-2-fluorobenzamide is unique due to the presence of both a cyano group and a fluorine atom, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific applications .

Properties

IUPAC Name

5-cyano-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNAYZZTJKVZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201312107
Record name 5-Cyano-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916213-61-1
Record name 5-Cyano-2-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916213-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201312107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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